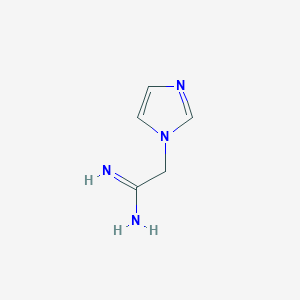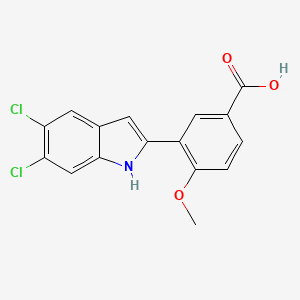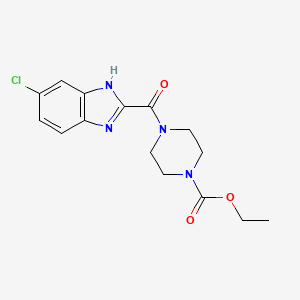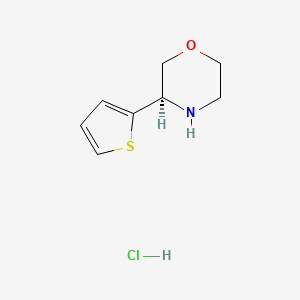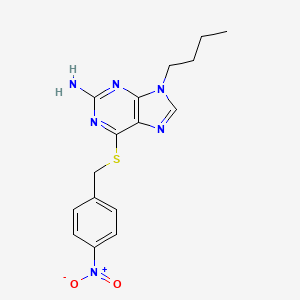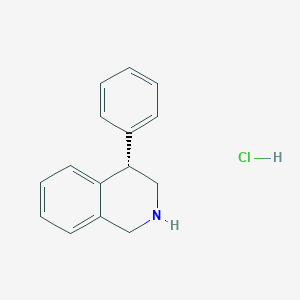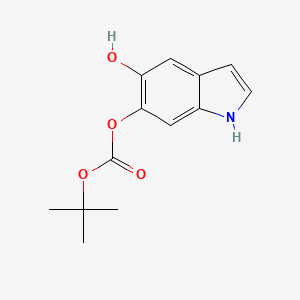
tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a tert-butyl carbonate group attached to the 5-hydroxy position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate typically involves the protection of the hydroxyl group on the indole ring. One common method is the reaction of 5-hydroxyindole with tert-butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the carbonate group.
Substitution: The tert-butyl carbonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of 5-hydroxyindole-6-carboxylic acid.
Reduction: Formation of 5-hydroxyindole.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate involves its interaction with various molecular targets. The hydroxyl group on the indole ring can form hydrogen bonds with biological molecules, influencing their activity. The carbonate group can also undergo hydrolysis, releasing carbon dioxide and forming the corresponding alcohol, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (5-methoxy-1H-indol-4-yl) carbonate
- Tert-butyl (5-chloro-1H-indol-3-yl) carbonate
- Tert-butyl (5-fluoro-1H-indol-2-yl) carbonate
Uniqueness
Tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate is unique due to the presence of the hydroxyl group at the 5-position of the indole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C13H15NO4 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate |
InChI |
InChI=1S/C13H15NO4/c1-13(2,3)18-12(16)17-11-7-9-8(4-5-14-9)6-10(11)15/h4-7,14-15H,1-3H3 |
InChI-Schlüssel |
AKODSHPTMDMNQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OC1=C(C=C2C=CNC2=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-Azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12938350.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B12938354.png)
